molecular formula C13H18O4 B14515846 Bis(cyclopropylmethyl) 2-methylbut-2-enedioate CAS No. 62952-68-5

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate

Katalognummer: B14515846
CAS-Nummer: 62952-68-5
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: RGKDCXDKDQOSAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate is an organic compound with a complex structure that includes cyclopropylmethyl groups and a 2-methylbut-2-enedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(cyclopropylmethyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with cyclopropylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Bis(cyclopropylmethyl) 2-methylbut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(cyclopropylmethyl) fumarate: Similar structure but with a different ester moiety.

    Bis(cyclopropylmethyl) maleate: Another similar compound with a different geometric configuration.

    Cyclopropylmethyl esters: A broader class of compounds with varying ester groups.

Uniqueness

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate is unique due to its specific combination of cyclopropylmethyl groups and the 2-methylbut-2-enedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62952-68-5

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

bis(cyclopropylmethyl) 2-methylbut-2-enedioate

InChI

InChI=1S/C13H18O4/c1-9(13(15)17-8-11-4-5-11)6-12(14)16-7-10-2-3-10/h6,10-11H,2-5,7-8H2,1H3

InChI-Schlüssel

RGKDCXDKDQOSAG-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OCC1CC1)C(=O)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.